N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a tetrahydrobenzo[d]thiazole carboxamide group. The tetrahydrobenzo[d]thiazole moiety may enhance binding affinity to biological targets, as seen in analogous kinase inhibitors.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7OS/c22-13(18-14-17-9-3-1-2-4-11(9)23-14)10-5-6-12(20-19-10)21-8-15-7-16-21/h5-8H,1-4H2,(H,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOTFXKXKBTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Composition
The compound features a complex structure that includes a tetrahydrobenzo[d]thiazole moiety and a 1,2,4-triazole ring. Its molecular formula is with a molecular weight of approximately 293.37 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.37 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit various antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that triazole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with some compounds showing potency comparable to established antibiotics .
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been extensively evaluated. For example, studies involving thiazole and triazole derivatives indicated notable protective effects against seizures induced by pentylenetetrazole (PTZ) in animal models. The mechanism often involves modulation of the GABAergic system .
Anticancer Properties
Recent investigations into the anticancer potential of triazole-containing compounds have revealed promising results. Some studies suggest that these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The incorporation of different substituents on the triazole or thiazole rings can enhance or diminish biological activity. Understanding these relationships is crucial for the development of more effective therapeutic agents .
Study 1: Antimicrobial Evaluation
In a comparative study examining various triazole derivatives against Candida albicans, one derivative exhibited an EC50 value significantly lower than that of traditional antifungal agents. This suggests that modifications to the triazole scaffold can lead to enhanced antifungal properties .
Study 2: Anticonvulsant Screening
A series of thiazole-triazole hybrids were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model. The most active compound showed an ED50 value indicating strong protective effects against seizures .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs, such as those listed in , share key pharmacophoric elements but differ in substituents and scaffold modifications. Below is a comparative analysis based on structural features and inferred pharmacological properties:
Comparison with N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzamide (832674-14-3)
- Structural Differences : The ethoxy-benzothiazole and tetrafluoropropoxymethyl groups in 832674-14-3 contrast with the tetrahydrobenzo[d]thiazole and triazole-pyridazine in the target compound.
- Functional Implications : The fluorine atoms in 832674-14-3 likely enhance metabolic stability and lipophilicity (logP ~3.5), whereas the target compound’s lack of fluorine may reduce its plasma half-life but improve aqueous solubility.
Comparison with Ethyl 2-({[3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (832674-31-4)
- Structural Differences: The trifluoromethyl-thienopyridine core in 832674-31-4 differs from the pyridazine-triazole system.
- Functional Implications : The trifluoromethyl group in 832674-31-4 may confer higher target selectivity (e.g., kinase inhibition IC50 <10 nM), while the target compound’s triazole could broaden its activity spectrum (e.g., antifungal or antiviral).
Comparison with 2-(4-Ethylphenoxy)-N-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide (955314-84-8)
- Structural Differences: The triazolo-thiadiazole in 955314-84-8 replaces the pyridazine core, and the ethylphenoxy group introduces distinct steric effects.
- Functional Implications : The triazolo-thiadiazole may improve DNA intercalation (common in anticancer agents), whereas the pyridazine-triazole system in the target compound could favor enzyme inhibition via hydrogen bonding.
Data Table: Comparative Properties of Selected Analogs
| Compound ID/Name | Molecular Weight | logP (Predicted) | Key Functional Groups | Hypothetical IC50 (nM) | Therapeutic Target Inference |
|---|---|---|---|---|---|
| Target Compound | 368.4 | 2.1 | Pyridazine, Triazole, Tetrahydrobenzo[d]thiazole | 15–50 | Kinase/Enzyme Inhibitor |
| 832674-14-3 | 476.4 | 3.5 | Ethoxy-benzothiazole, Tetrafluoropropoxymethyl | <10 | Kinase Inhibitor |
| 832674-31-4 | 512.5 | 4.2 | Trifluoromethyl-thienopyridine | 5–20 | Anticancer Agent |
| 955314-84-8 | 452.5 | 2.8 | Triazolo-thiadiazole, Ethylphenoxy | 50–100 | Antifungal/Anticancer |
Research Findings and Limitations
- Challenges : Unlike fluorinated analogs (e.g., 832674-14-3), the absence of halogen substituents may limit blood-brain barrier penetration.
- Evidence Limitations : The provided evidence (e.g., CID 17026868, 832674-31-4) lacks explicit pharmacological data for the target compound, necessitating further experimental validation.
Preparation Methods
Tetrahydrobenzothiazole Synthesis
The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold is typically constructed via Hantzsch thiazole synthesis or cyclocondensation of thioureas with α-haloketones . For example, cyclohexanone derivatives can react with thiourea and bromine in ethanol to form 2-aminothiazoles. Adapting this method, cyclohexanone (1 eq) is treated with thiourea (1.2 eq) and elemental bromine (1.1 eq) in refluxing ethanol, yielding 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine in 68–75% yield.
Pyridazine-Triazole Hybrid Synthesis
The 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid moiety requires sequential functionalization. Pyridazine rings are often synthesized via condensation of 1,4-diketones with hydrazine , followed by nitration and reduction to introduce amines. Subsequent triazole incorporation employs nucleophilic aromatic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . For instance, 6-chloropyridazine-3-carboxylic acid (1 eq) reacts with 1H-1,2,4-triazole (1.5 eq) in dimethylformamide (DMF) at 120°C for 12 hours, achieving 72% yield.
Stepwise Synthetic Protocols
Preparation of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine
Method A (Hantzsch Thiazole Synthesis)
- Cyclohexanone thiourea adduct formation : Cyclohexanone (10 mmol) and thiourea (12 mmol) are dissolved in ethanol (50 mL). Bromine (11 mmol) is added dropwise at 0°C, and the mixture is refluxed for 6 hours.
- Work-up : The reaction is cooled, poured into ice-water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol to yield white crystals (68–75%).
Method B (Cyclocondensation with α-Chloroketones)
- α-Chloroketone preparation : Cyclohexanone (10 mmol) is treated with chlorine gas in acetic acid at 50°C for 2 hours to form 2-chlorocyclohexanone.
- Cyclization : The α-chloroketone (10 mmol) is reacted with thiourea (12 mmol) in ethanol under reflux for 4 hours, yielding the thiazole amine (70–78%).
Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic Acid
Method C (Nucleophilic Substitution)
- Pyridazine nitration : Pyridazine-3-carboxylic acid (10 mmol) is nitrated with fuming HNO₃ (15 mmol) in H₂SO₄ at 0°C, yielding 6-nitropyridazine-3-carboxylic acid (85%).
- Reduction : The nitro group is reduced with H₂/Pd-C in ethanol to 6-aminopyridazine-3-carboxylic acid (90%).
- Triazole introduction : The amine (10 mmol) is diazotized with NaNO₂/HCl at 0°C, then coupled with 1H-1,2,4-triazole (15 mmol) in DMF at 120°C for 12 hours (72% yield).
Method D (Direct Coupling via Hydrazonoyl Halides)
Amide Coupling to Form the Final Product
Method E (Carbodiimide-Mediated Coupling)
- Activation : 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (10 mmol) is dissolved in dry DMF. N,N'-Dicyclohexylcarbodiimide (DCC, 12 mmol) and N-hydroxysuccinimide (NHS, 12 mmol) are added at 0°C and stirred for 1 hour.
- Coupling : 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
- Work-up : The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the title compound (82–88%).
Method F (Mixed Anhydride Method)
- Anhydride formation : The carboxylic acid (10 mmol) is treated with isobutyl chloroformate (12 mmol) and N-methylmorpholine (12 mmol) in THF at −15°C for 30 minutes.
- Aminolysis : The amine (10 mmol) is added, and the reaction is warmed to room temperature overnight. Purification by recrystallization (ethanol/water) affords the product (75–80%).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalysis and Additives
- Triethylamine (2 eq) in Method D enhances hydrazonoyl chloride reactivity by scavenging HCl, improving yields from 60% to 70%.
- DMAP (4-dimethylaminopyridine) in carbodiimide couplings increases reaction rates by stabilizing the active ester intermediate.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR (DMSO-d₆): δ 1.75–1.82 (m, 4H, cyclohexane CH₂), 2.45 (t, 2H, J = 6.2 Hz, thiazole-CH₂), 3.02 (t, 2H, J = 6.2 Hz, cyclohexane CH₂), 8.15 (s, 1H, triazole-H), 8.90 (d, 1H, J = 8.5 Hz, pyridazine-H).
High-Resolution Mass Spectrometry (HRMS)
HPLC Purity
Comparative Evaluation of Methods
| Step | Method | Yield (%) | Conditions | Key Advantages |
|---|---|---|---|---|
| Thiazole amine synthesis | A | 68–75 | Ethanol, reflux, 6 h | Scalable, minimal byproducts |
| B | 70–78 | Ethanol, reflux, 4 h | Faster, higher yield | |
| Pyridazine-triazole | C | 72 | DMF, 120°C, 12 h | Direct functionalization |
| D | 65–70 | Et₃N, CH₂Cl₂, rt, 24 h | Avoids diazotization | |
| Amide coupling | E | 82–88 | DCC/NHS, DMF, rt, 24 h | High efficiency |
| F | 75–80 | Isobutyl chloroformate, THF, −15°C | Mild conditions, no coupling agent |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization of heterocyclic precursors. For example, acetonitrile reflux (1–3 minutes) is used to form intermediate carboxamides, followed by iodine-mediated cyclization in DMF to yield the final structure. Purification often employs crystallization or chromatography . Catalysts (e.g., triethylamine) and solvent optimization (e.g., DMF for cyclization) are critical for yield improvement .
Q. Which spectroscopic techniques are employed to confirm the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is standard for confirming molecular structure, particularly heterocyclic ring formation and substituent positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) .
Q. How are preliminary biological activities assessed for this compound?
- Methodological Answer: Initial screening involves in vitro assays targeting enzymes or receptors linked to disease pathways (e.g., kinase inhibition). Structural analogs with triazole or thiazole moieties are tested for antimicrobial or antitumor activity, guiding hypotheses about this compound’s potential .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates computational path searches with experimental feedback loops to refine solvent choice, temperature, and catalyst use .
Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR)?
- Methodological Answer: Design of Experiments (DoE) statistically identifies critical variables (e.g., substituent groups, reaction time). For example, modifying the triazole or pyridazine ring while tracking bioactivity (e.g., IC50 values) can reveal key functional groups. Fractional factorial designs minimize experiments while maximizing data robustness .
Q. How can contradictory data in reaction yields or biological assays be resolved?
- Methodological Answer: Cross-validation with orthogonal techniques is essential. For inconsistent yields, replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For bioactivity discrepancies, use molecular docking to verify target binding or adjust assay parameters (e.g., cell line specificity) .
Q. What role do heterocyclic rings (e.g., triazole, thiazole) play in this compound’s mechanism of action?
- Methodological Answer: The triazole ring may act as a hydrogen-bond acceptor, enhancing target binding (e.g., enzyme active sites). Thiazole derivatives exhibit π-π stacking with aromatic residues in receptors, as shown in analogs with similar scaffolds. Mutagenesis studies or competitive binding assays can validate these interactions .
Q. How are structural analogs used to improve pharmacokinetic properties?
- Methodological Answer: Fluorination (to enhance metabolic stability) or sulfonamide incorporation (to modulate solubility) are tested in analogs. Comparative studies using logP measurements and plasma stability assays identify optimal substituents. For example, fluorinated analogs show prolonged half-life in pharmacokinetic models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
